3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide
Description
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide is an acrylamide derivative featuring a tert-butyl-substituted phenyl ring and a halogenated aniline moiety.
- Halogenation: The 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
- Synthetic Relevance: Similar acrylamides are synthesized via acryloyl chloride intermediates (), suggesting a shared route for the target compound.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-17(21)16(20)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFBDXUALOSJE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide typically involves the reaction of 4-tert-butylphenylamine with 3-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Unfortunately, the available search results provide limited information regarding the specific applications of the chemical compound "3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide." However, some information can be gathered from the search results to infer potential applications and properties.
Chemical Structure and Specifications
this compound has the CAS number 898793-26-5 . The chemical structure is available in one of the search results .
Related Compounds and Potential Applications
While direct applications of this compound are not detailed, the search results list several related compounds that give clues regarding potential applications:
- (E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide: This compound, with CAS 256955-12-1, has a molecular formula of C19H19ClFNO and a molar mass of 331.81 .
- 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone: One search result mentions this compound and lists its linear formula as C17H16ClFO .
- 4-tert-butyl-N-(3-chloro-4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine: This compound has PubChem CID 2781311, a molecular weight of 341.9 g/mol, and the molecular formula C17H23ClFN2S .
- (4E)-5-(4-tert-butylphenyl)-1-(3-chloro-4-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione: This compound has PubChem CID 108717761 and the molecular formula C26H22ClFN2O3 .
The presence of tert-butylphenyl and chlorofluorophenyl groups in these compounds suggests they may be used as intermediates in the synthesis of more complex molecules, potentially in pharmaceuticals, agrochemicals, or materials science. The presence of chlorine and fluorine substituents can modify the properties of a molecule, such as its lipophilicity and metabolic stability, which are important considerations in drug design.
General Applications of Fluoropolymers
One search result mentions Teflon, a fluorocarbon coating, and its various applications. These include use in industrial settings for conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans . While this is not directly related to the target compound, it illustrates the broader utility of fluorinated compounds in various applications due to their chemical inertness, water repellency, anti-sticking properties, and resistance to heat and abrasion .
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The tert-butyl and halogenated aryl groups distinguish this compound from others in its class. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The 3-chloro-4-fluorophenyl moiety may confer stronger halogen bonding than mono-halogenated analogs (), influencing target binding in medicinal applications.
Biological Activity
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide, a compound belonging to the acrylamide class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butyl group on one phenyl ring and chloro and fluoro substituents on another, which may influence its biological properties. The IUPAC name for this compound is (E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide, with a CAS number of 898793-26-5.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various acrylamide derivatives, including this compound. In vitro tests have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound exhibits broad-spectrum antibacterial activity, which may be attributed to the electron-withdrawing properties of the chloro and fluoro groups enhancing its interaction with bacterial targets .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate that the compound can inhibit fungal growth effectively, further supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
Study on Anticancer Activity
A significant study investigated the anticancer properties of acrylamide derivatives, including our compound of interest. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Key Findings:
- The compound exhibited IC50 values ranging from 10 µM to 50 µM across various cancer cell lines.
- Mechanistic studies indicated that it affects pathways related to p53 activation and Bcl-2 family proteins, promoting apoptosis in malignant cells .
This highlights the dual potential of the compound not only as an antimicrobial agent but also as a candidate for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
